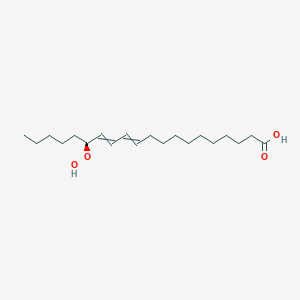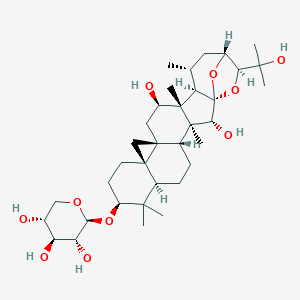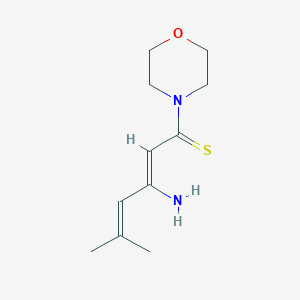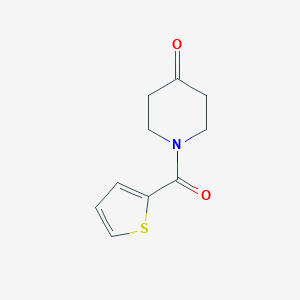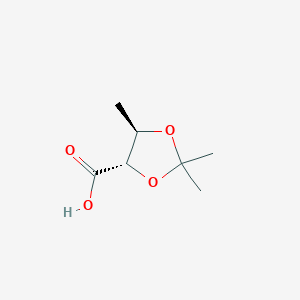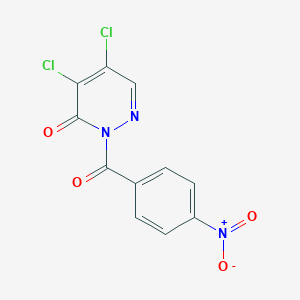
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and biophysical research. It is a highly sensitive and specific probe for detecting the presence and activity of proteins, nucleic acids, and other biomolecules.
Mecanismo De Acción
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is a fluorophore that undergoes a significant increase in fluorescence intensity upon binding to biomolecules such as proteins and nucleic acids. The mechanism of action involves the formation of a covalent bond between the 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule, resulting in a change in the local environment of the fluorophore and an increase in fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone has been shown to have minimal biochemical and physiological effects on biomolecules and living cells. It is non-toxic and does not interfere with the normal function of proteins and nucleic acids. However, it should be noted that excessive use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can lead to non-specific labeling and interfere with the accuracy of experimental results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its high sensitivity and specificity for detecting biomolecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the covalent bond formed between 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule can sometimes interfere with the normal function of the biomolecule.
Direcciones Futuras
There are several future directions for the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules in complex biological samples. Another direction is in the development of new labeling strategies that can improve the specificity and sensitivity of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone for detecting biomolecules. Finally, the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in combination with other imaging techniques such as super-resolution microscopy could provide new insights into the dynamics and interactions of biomolecules in living cells.
Métodos De Síntesis
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be synthesized by reacting 4,5-dichloro-3(2H)-pyridazinone with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone as a yellow powder with a melting point of 126-128°C.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is widely used in various scientific research applications such as protein labeling, enzyme activity assays, and fluorescence microscopy. It can be used to label proteins and peptides by reacting with primary amines or sulfhydryl groups. 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can also be used to monitor enzyme activity by measuring changes in fluorescence intensity or spectral properties. Furthermore, 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be used in fluorescence microscopy to visualize the localization and dynamics of biomolecules in living cells.
Propiedades
Número CAS |
155164-69-5 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone |
Fórmula molecular |
C11H5Cl2N3O4 |
Peso molecular |
314.08 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl2N3O4/c12-8-5-14-15(11(18)9(8)13)10(17)6-1-3-7(4-2-6)16(19)20/h1-5H |
Clave InChI |
DERVUVRIRITPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Otros números CAS |
155164-69-5 |
Sinónimos |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
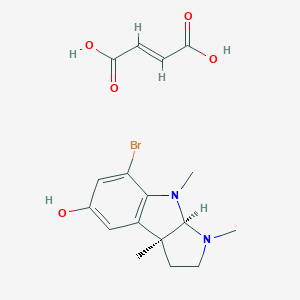

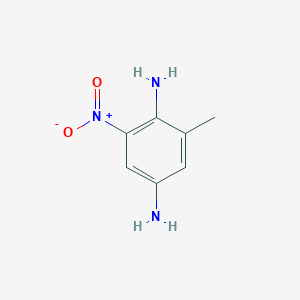
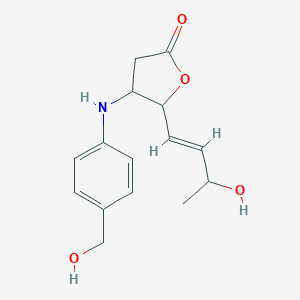

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
